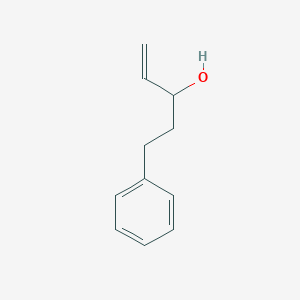

5-Phenylpent-1-en-3-ol

Description

5-Phenylpent-1-en-3-ol is an allylic alcohol characterized by a phenyl-substituted pentenol backbone. Its synthesis typically involves the Grignard addition of vinyl magnesium chloride to hydrocinnamaldehyde (3-phenylpropanal), yielding the product as a yellow oil in near-quantitative yields . This compound serves as a versatile intermediate in organic synthesis, particularly in cross-metathesis reactions, oxidation to ketones, and the preparation of protected derivatives for aldehyde synthesis .

Key spectral data includes $ ^1H $-NMR signals at δ 2.33–2.50 ppm (m, 3H, CH$_2$) and $ ^{13}C $-NMR peaks at δ 164.3, 145.0, and 77.0 ppm (olefinic and alcohol-bearing carbons) .

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

5-phenylpent-1-en-3-ol |

InChI |

InChI=1S/C11H14O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h2-7,11-12H,1,8-9H2 |

InChI Key |

VMUJXKHHANQVNB-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(CCC1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Phenylpent-1-en-3-ol involves the reaction of 3-phenylpropanal with 1-hexylethenyl triflate in the presence of chromium (II) chloride and nickel (II) chloride as catalysts. The reaction is carried out in an anhydrous environment using N,N-dimethylformamide as the solvent. The mixture is stirred at room temperature and then worked up to isolate the desired product .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial to ensure the efficiency and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

5-Phenylpent-1-en-3-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The double bond can be reduced to form the saturated alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.

Major Products Formed

Oxidation: 5-Phenyl-1-penten-3-one or 5-Phenyl-1-pentenal.

Reduction: 5-Phenylpentan-3-ol.

Substitution: 5-Phenyl-1-penten-3-chloride or 5-Phenyl-1-penten-3-bromide.

Scientific Research Applications

5-Phenylpent-1-en-3-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of fragrances and flavors due to its pleasant aroma

Mechanism of Action

The mechanism of action of 5-Phenylpent-1-en-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect enzyme activity, receptor binding, and other cellular processes, making this compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Catalytic Reactivity and Selectivity

5-Phenylpent-1-en-3-ol vs. 1-Phenyl-2-propen-1-ol

- Isomerization Efficiency: Under Pd nanoparticle (PdNP) catalysis, this compound exhibits ~90% isomerization yield with Ph PdNP, outperforming 1-phenyl-2-propen-1-ol (~62% with C6 PdNP). The longer chain in this compound reduces steric hindrance, enhancing π–π interactions between the phenyl group and catalyst surface .

Isomerization Behavior

Comparison with (E)-5-Phenylpent-4-en-1-ol (5a) and Isomers

- Isomer Ratios : In aqueous oxyfunctionalization reactions, this compound forms isomers such as (E)-5-phenylpent-4-en-1-ol (5a), 4-phenylpent-3-en-1-ol (5b), and 4-phenylpent-4-en-1-ol (5c) in a 4.5:1.1:1 ratio. This contrasts with shorter-chain allylic alcohols, where isomer distribution is more sensitive to double-bond positioning and steric effects .

Functional Group Transformations

Data Tables

Table 1: Catalytic Performance of this compound vs. 1-Phenyl-2-propen-1-ol

| Compound | Catalyst | Isomerization Yield (%) | Hydrogenolysis Products? | Selectivity (Isomerization/Hydrogenation) |

|---|---|---|---|---|

| This compound | Ph PdNP | 90 | No | 9:1 |

| 1-Phenyl-2-propen-1-ol | C6 PdNP | 62 | Yes | 6:1 |

Table 2: Isomer Ratios in Oxyfunctionalization Reactions

| Compound | Isomer Ratio (5a:5b:5c) | Major Isomer |

|---|---|---|

| This compound | 4.5:1.1:1 | (E)-5a |

| Shorter-chain analogs* | Varies widely | Context-dependent |

Data source: ; *e.g., pent-4-en-1-ol derivatives

Key Findings and Implications

- Chain-Length Effects: The extended carbon chain in this compound enhances catalytic isomerization by optimizing substrate-catalyst interactions while suppressing hydrogenolysis .

- Stereoelectronic Flexibility : Its ability to form diverse protected derivatives underscores its utility in multistep syntheses, outperforming rigid analogs .

- Industrial Relevance : High yields in metathesis and oxidation reactions position this compound as a preferred intermediate for furans and ketones in pharmaceutical and materials chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.